![molecular formula C14H11NO4 B214771 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one CAS No. 5654-03-5](/img/structure/B214771.png)

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

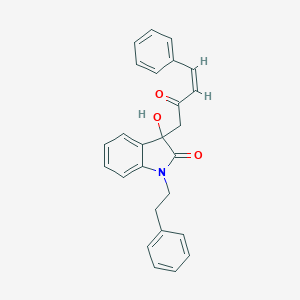

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of lipid signaling. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in several cellular processes, including membrane trafficking, signal transduction, and cell proliferation.

Mechanism of Action

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one is a competitive inhibitor of PLD that binds to the enzyme's active site and prevents the hydrolysis of phosphatidylcholine (PC) to PA. This inhibition leads to a decrease in PA levels and downstream signaling events, resulting in the modulation of cellular processes. 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has been shown to be highly selective for PLD and does not inhibit other phospholipases or lipid kinases.

Biochemical and Physiological Effects:

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has been shown to have several biochemical and physiological effects in cells. Inhibition of PLD activity by 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one leads to a decrease in PA levels, which can modulate several signaling pathways, including the mTOR pathway, MAPK pathway, and NF-κB pathway. 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis. Additionally, 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and stability. 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one is also highly selective for PLD and does not inhibit other phospholipases or lipid kinases, making it a useful tool for studying PLD signaling. However, 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.

Future Directions

There are several future directions for the study of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one and its potential therapeutic applications. One area of research is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, the role of PLD in cancer metastasis and inflammation is an area of active research, and 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one may have potential as a therapeutic agent in these diseases. Finally, the development of novel assays to study PLD activity and signaling will be critical for advancing our understanding of this important enzyme.

Synthesis Methods

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one can be synthesized using a multi-step process that involves the condensation of furan-2-carboxylic acid with ethyl 2-bromoacetate to form ethyl 2-(furan-2-yl)-2-oxoacetate. This intermediate is then reacted with 3-hydroxyindole to form the final product, 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one. The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has been optimized to produce high yields and purity, making it suitable for use in biological assays.

Scientific Research Applications

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one has been extensively studied in the field of lipid signaling, where it has been shown to inhibit PLD activity in a variety of cell types. PLD is involved in the production of phosphatidic acid (PA), a lipid second messenger that regulates several cellular processes, including membrane trafficking, signal transduction, and cell proliferation. By inhibiting PLD activity, 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one can modulate these processes and has been shown to have potential therapeutic applications in several diseases, including cancer, cardiovascular disease, and inflammation.

properties

CAS RN |

5654-03-5 |

|---|---|

Product Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C14H11NO4/c16-11(12-6-3-7-19-12)8-14(18)9-4-1-2-5-10(9)15-13(14)17/h1-7,18H,8H2,(H,15,17) |

InChI Key |

CZBKDUWRJUBULO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)

![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)

![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)

![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)